An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-methylbenzohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-methylbenzohydrazide
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Amino-5-methylbenzohydrazide, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.
Introduction
2-Amino-5-methylbenzohydrazide is a substituted aromatic hydrazide derivative. The presence of the amino group, the methyl substituent on the benzene ring, and the hydrazide functionality make it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structural motifs are of interest in medicinal chemistry due to their potential to interact with various biological targets. A clear and reliable method for its synthesis and comprehensive characterization is therefore crucial for its application in research and development.
This guide details a robust two-step synthetic pathway starting from the commercially available 2-amino-5-methylbenzoic acid. It further outlines the full suite of analytical techniques required to confirm the identity, purity, and structure of the synthesized compound.
Synthesis of 2-Amino-5-methylbenzohydrazide
The synthesis of 2-Amino-5-methylbenzohydrazide is most effectively achieved through a two-step process: (1) Fischer esterification of 2-amino-5-methylbenzoic acid to its methyl ester, followed by (2) hydrazinolysis of the resulting ester with hydrazine hydrate.
Step 1: Synthesis of Methyl 2-amino-5-methylbenzoate
The initial step involves the conversion of the carboxylic acid group of 2-amino-5-methylbenzoic acid into a methyl ester. This is a classic Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Methanol is used in excess to drive the equilibrium towards the product side.
Causality of Experimental Choices:
-
Acid Catalyst (Sulfuric Acid): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.
-
Excess Methanol: The use of methanol as the solvent and in large excess ensures that the reaction equilibrium is shifted towards the formation of the ester, maximizing the yield.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylbenzoic acid (15.1 g, 0.1 mol).[1][2]
-
Add methanol (100 mL) to the flask and stir the suspension.
-
Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-amino-5-methylbenzoate, which can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of 2-Amino-5-methylbenzohydrazide
The second step is the hydrazinolysis of the synthesized methyl ester. The ester is reacted with hydrazine hydrate, where the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group to form the desired benzohydrazide.
Causality of Experimental Choices:
-
Hydrazine Hydrate: This is a potent nucleophile and the source of the hydrazide functional group. An excess is often used to ensure complete conversion of the ester.
-
Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.
-
Reflux Conditions: Heating is necessary to overcome the activation energy barrier for the nucleophilic acyl substitution.
Experimental Protocol:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude methyl 2-amino-5-methylbenzoate (16.5 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (10 mL, ~0.2 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product, 2-Amino-5-methylbenzohydrazide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-Amino-5-methylbenzohydrazide as a crystalline solid.
Synthesis Workflow Diagram:
Caption: A two-step synthesis of 2-Amino-5-methylbenzohydrazide.
Characterization of 2-Amino-5-methylbenzohydrazide
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-Amino-5-methylbenzohydrazide. The following techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3]
Experimental Protocol:
-
Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Scan in the range of 4000-400 cm⁻¹.[4]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | N-H stretching (asymmetric and symmetric) of -NH₂ and -NHNH₂ | Strong, Broad |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2960-2850 | C-H stretching (aliphatic, -CH₃) | Medium |
| 1640-1600 | C=O stretching (amide I) | Strong |
| 1620-1580 | N-H bending (amine) | Medium |
| 1550-1500 | N-H bending (amide II) | Medium |
| 1500-1400 | C=C stretching (aromatic) | Medium |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.
Experimental Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s (broad) | 1H | -CONHH - |
| ~7.0 | s | 1H | Aromatic H (C6-H) |
| ~6.8 | d | 1H | Aromatic H (C4-H) |
| ~6.5 | d | 1H | Aromatic H (C3-H) |
| ~4.8 | s (broad) | 2H | -NH ₂ (aromatic) |
| ~4.3 | s (broad) | 2H | -NHNH ₂ |
| ~2.1 | s | 3H | -CH ₃ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~145 | C-NH₂ (C2) |
| ~130 | C-CH₃ (C5) |
| ~128 | Aromatic CH (C4) |
| ~125 | Aromatic CH (C6) |
| ~118 | C-CONHNH₂ (C1) |
| ~115 | Aromatic CH (C3) |
| ~20 | -CH₃ |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
| m/z Value | Interpretation |
| 166.09 | [M+H]⁺ (protonated molecular ion) |
| 149.06 | [M-NH₂]⁺ (loss of amino group) |
| 135.08 | [M-NHNH₂]⁺ (loss of hydrazinyl group) |
| 121.07 | [M-CONHNH₂]⁺ (loss of hydrazide group) |
Characterization Workflow Diagram:
Caption: Workflow for the characterization of 2-Amino-5-methylbenzohydrazide.
Applications and Significance
2-Amino-5-methylbenzohydrazide is a key intermediate in the synthesis of various biologically active molecules. The amino group can be diazotized and converted into other functional groups, or it can be used in condensation reactions to form Schiff bases.[6] The hydrazide moiety is a precursor for the synthesis of numerous five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7]
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 2-Amino-5-methylbenzohydrazide. The described two-step synthesis is efficient and utilizes readily available starting materials. The comprehensive characterization workflow, employing a combination of physical and spectroscopic methods, ensures the unambiguous identification and purity assessment of the final product. The information presented herein should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
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